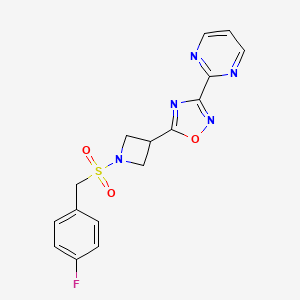

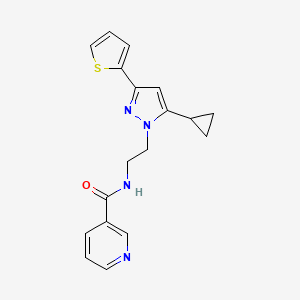

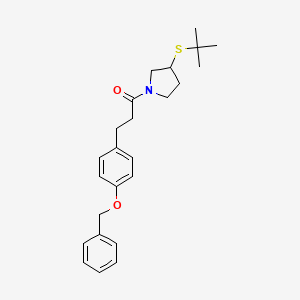

6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is commonly used as a research chemical in the scientific community to study the effects of cannabinoids on the human body.

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A study by Hammam et al. (2005) explores the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anticancer activity against lung, breast, and CNS cancer cell lines. These compounds, synthesized through various chemical reactions, exhibit significant anticancer activity at low concentrations, highlighting their potential as therapeutic agents in cancer treatment Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005.

Michael Addition of Active Methylene Compounds

Bakhouch et al. (2015) describe the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran derivatives through Michael addition of active methylene compounds. This reaction, carried out in ethanol with piperidine as a catalyst, underscores the utility of Michael addition in creating compounds with potential biological activities Bakhouch, G. A. Houari, M. Daoudi, A. Kerbal, M. E. Yazidi, 2015.

Synthesis of Pyridopsoralens

Research by Morón, Nguyen, and Bisagni (1983) details the synthesis of pyrido[3,4-c]psoralens and their isomers, achieved via the von Pechmann reaction and subsequent dehydrogenation. These compounds, due to their unique structures, may have applications in studying biological mechanisms or as therapeutic agents Morón, C. Nguyen, E. Bisagni, 1983.

Synthesis and Biological Screening of Fused Pyran Motifs

Kalaria et al. (2014) report the synthesis of fused pyran derivatives with preliminary in vitro antibacterial, antituberculosis, and antimalarial activities. The study showcases a microwave-assisted cyclocondensation reaction, emphasizing the compounds' potential in addressing infectious diseases Kalaria, Shailesh P. Satasia, Dipak K. Raval, 2014.

One-Step Synthesis of Substituted Pyrans

Shestopalov et al. (2002) detail a one-step synthesis method for creating substituted pyrans with potential chemical and pharmaceutical applications. This method employs a three-component condensation, demonstrating an efficient synthesis approach for creating structurally diverse compounds Shestopalov, Yuliya M. Emeliyanova, A. A. Shestopalov, L. A. Rodinovskaya, Zukhra I. Niazimbetova, Dennis H. Evans, 2002.

Properties

IUPAC Name |

6-methyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13-5-3-4-6-17(13)19(22)20-9-7-15(8-10-20)24-16-11-14(2)23-18(21)12-16/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBKAKFNWXIPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)

![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)

![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)